Product packaging for Lomedeucitinib(Cat. No.:CAS No. 2328068-29-5)

Lomedeucitinib

Cat. No.: B12381395
CAS No.: 2328068-29-5
M. Wt: 419.5 g/mol
InChI Key: VWIVBQZLVAGLMH-ASGODXDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lomedeucitinib, also known under its code name BMS-986322, is an investigational small molecule drug characterized as a selective tyrosine kinase 2 (TYK2) inhibitor . It functions by targeting the JAK-STAT signaling pathway, specifically inhibiting TYK2, which is a recognized driver in systemic and autoimmune disorders through its role in IL-12 and IL-23-mediated activation . This mechanism of action makes this compound a compound of significant interest for in vitro and preclinical research into the treatment pathways of immune-mediated inflammatory diseases. The primary research applications for this compound are focused on psoriasis and psoriatic arthritis . As of the most recent updates, it has been evaluated in Phase 2 clinical trials for plaque psoriasis in several countries, including the United States, Japan, and Australia . Its status as an investigational drug highlights its value for scientific study to further understand its potential efficacy and safety profile. Researchers can utilize this compound to explore the effects of selective TYK2 inhibition on cytokine signaling and the inflammatory processes underlying autoimmune conditions. This product is strictly labeled For Research Use Only . It is not intended for direct diagnostic, therapeutic, or personal use, and all necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20N6O4S B12381395 Lomedeucitinib CAS No. 2328068-29-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2328068-29-5

Molecular Formula

C18H20N6O4S

Molecular Weight

419.5 g/mol

IUPAC Name

4-[(3-methylsulfonyl-2-pyridinyl)amino]-6-[[(2R)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide

InChI

InChI=1S/C18H20N6O4S/c1-19-17(26)14-11(21-15-12(29(2,27)28)4-3-7-20-15)8-13(23-24-14)22-16(25)10-9-18(10)5-6-18/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,19,26)(H2,20,21,22,23,25)/t10-/m0/s1/i1D3

InChI Key

VWIVBQZLVAGLMH-ASGODXDTSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=C(C=CC=N2)S(=O)(=O)C)NC(=O)[C@@H]3CC34CC4

Canonical SMILES

CNC(=O)C1=NN=C(C=C1NC2=C(C=CC=N2)S(=O)(=O)C)NC(=O)C3CC34CC4

Origin of Product

United States

Molecular and Cellular Pharmacology of Lomedeucitinib

Elucidation of TYK2 as the Primary Molecular Target of Lomedeucitinib

This compound is identified as a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2). medchemexpress.euguidetopharmacology.orgmedchemexpress.commedchemexpress.comoaji.netozmosi.commedchemexpress.comapexbt.comwikipedia.org TYK2 is a non-receptor tyrosine kinase that plays a critical role in the signal transduction of various cytokines, including interleukins (IL) and interferons (IFN). frontiersin.orgresearchgate.netnih.gov Specifically, TYK2 is essential for the signaling of IL-12, IL-23, and Type I interferons (IFNα/β). frontiersin.orgresearchgate.netnih.gov These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory conditions. frontiersin.orgresearchgate.net this compound is a deuterated form of deucravacitinib (B606291), another TYK2 inhibitor, and shares its fundamental mechanism of action. oaji.net

Mechanistic Characterization of Allosteric TYK2 Inhibition by this compound

This compound employs an allosteric mechanism to inhibit TYK2, a feature that distinguishes it from many other kinase inhibitors that compete with ATP at the catalytic site. oaji.netbmj.com It selectively binds to the regulatory pseudokinase (JH2) domain of TYK2. oaji.netbmj.com This binding stabilizes the JH2 domain, which in turn prevents the conformational changes necessary for the activation of the catalytic kinase (JH1) domain. oaji.netbmj.com By locking the enzyme in an inactive state, this compound effectively blocks receptor-mediated activation of TYK2. This allosteric inhibition strategy contributes to its high selectivity for TYK2 over other members of the JAK family. oaji.netbmj.com

Modulation of JAK/STAT Signaling Pathways by this compound in Cellular Models

The Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs, including TYK2, become activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.

By inhibiting TYK2, this compound effectively disrupts the JAK/STAT signaling pathway downstream of specific cytokine receptors. researchgate.net This has been demonstrated in various cellular models where treatment with the closely related compound, deucravacitinib, leads to a rapid decrease in the phosphorylation of STAT proteins following cytokine stimulation. nih.gov For instance, deucravacitinib has been shown to inhibit the phosphorylation of STAT3 and STAT1 in response to cytokine signaling. This interruption of the signaling cascade is a direct consequence of preventing TYK2 activation.

Impact of this compound on Cytokine Signaling Axes (e.g., IL-12, IL-23, IFNα)

This compound demonstrates a significant impact on the signaling pathways of several key pro-inflammatory cytokines. Its primary mechanism involves the inhibition of TYK2, which is a crucial component of the receptor complexes for IL-12, IL-23, and Type I interferons. frontiersin.orgresearchgate.netnih.gov

Inhibition of IFNα Production Downstream of IL-12/TYK2 Activation

This compound has been shown to have a significant inhibitory effect on the production of IFNα downstream of IL-12/TYK2 activation, with a reported half-maximal inhibitory concentration (IC50) of 0.047 μM. medchemexpress.eumedchemexpress.com The IL-12 and IL-23 signaling pathways, which are potently blocked by TYK2 inhibition, are critical for the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively. frontiersin.orgresearchgate.net These T cell subsets are major contributors to the inflammatory processes in various autoimmune diseases. Furthermore, Type I interferon signaling, particularly IFNα, is a key driver of the inflammatory response in conditions like systemic lupus erythematosus. frontiersin.org By blocking TYK2, this compound effectively dampens the signaling of these pivotal cytokine axes.

Cellular Assays for Tyrosine Kinase Activity and Selectivity of this compound

The selectivity of this compound for TYK2 over other JAK family members (JAK1, JAK2, and JAK3) is a key aspect of its pharmacological profile. This selectivity is attributed to its unique allosteric mechanism of action, targeting the less conserved pseudokinase domain. oaji.netbmj.com Cellular assays are employed to determine the potency and selectivity of kinase inhibitors. These assays often measure the phosphorylation of downstream STAT proteins in response to specific cytokine stimulation that signals through different JAK combinations.

Data from studies on the closely related compound, deucravacitinib, provide insight into the selectivity profile. In cellular signaling assays, deucravacitinib demonstrated significantly greater potency for inhibiting TYK2-dependent signaling compared to signaling dependent on JAK1, JAK2, or JAK3. nih.gov For example, deucravacitinib showed over 100-fold greater selectivity for TYK2 versus JAK1 and JAK3, and over 2000-fold greater selectivity versus JAK2 in cell-based assays. nih.gov

Table 1: Selectivity of Deucravacitinib (a close analog of this compound) in Cellular Assays

PathwayCytokine StimulantMeasured EndpointIC50 (nM)Fold Selectivity vs. TYK2
TYK2 /JAK2IL-12IFNγ production2-191
TYK2 /JAK1IFNαSTAT phosphorylation2-191
JAK1/JAK3IL-2STAT5 phosphorylation>2000>100
JAK2/JAK2TPOSTAT3 phosphorylation>40000>2000

Data derived from studies on deucravacitinib and are representative of the selectivity profile for this class of allosteric TYK2 inhibitors. nih.govnih.gov

Table 2: Potency of Deucravacitinib in Inhibiting Cytokine-Induced Signaling

CytokineSignaling PathwayCellular ResponseIC50 (nM)
IL-23TYK2/JAK2Transcriptional responses2-14
IL-12TYK2/JAK2Transcriptional responses2-14
Type I IFNTYK2/JAK1Transcriptional responses2-14

This table summarizes the potent inhibition of key cytokine pathways by deucravacitinib, which is mechanistically analogous to this compound. invivochem.com

Preclinical Efficacy Studies of Lomedeucitinib in Disease Models

In vitro Investigations of Anti-inflammatory Activity

The anti-inflammatory potential of lomedeucitinib stems from its ability to inhibit TYK2, thereby blocking the signaling of pro-inflammatory cytokines. In vitro studies are fundamental to characterizing the potency and selectivity of this inhibition.

This compound has demonstrated anti-inflammatory activity in in vitro settings and has shown a significant inhibitory effect on IFNα production, a key Type I interferon, with a half-maximal inhibitory concentration (IC50) of 0.047 μM. medchemexpress.combms.com This directly confirms its ability to modulate the Type I IFN pathway, which is heavily implicated in autoimmune conditions.

While detailed public data on a broad panel of cytokines for this compound is limited, extensive in vitro studies on its non-deuterated analog, deucravacitinib (B606291), provide insight into its mechanistic activity. Deucravacitinib potently suppresses signaling from IL-12, IL-23, and IFN-α in various human cell-based assays, with IC50 values typically in the low nanomolar range. mdpi.comfrontiersin.org These assays, which measure the phosphorylation of STAT proteins or the production of downstream cytokines like IFN-γ, confirm the functional blockade of these key pathogenic pathways. frontiersin.org

The table below summarizes the in vitro potency of the closely related TYK2 inhibitor, deucravacitinib, in functional cellular assays, which is expected to be indicative of this compound's mechanism of action.

Table 1: In Vitro Functional Inhibitory Activity of Deucravacitinib

Assay Type Pathway Stimulated Measured Output IC50 (nM)
Human Whole Blood IL-12 IFN-γ Production 5.3
Human Whole Blood IL-23 IL-17A Production 2.4
Human PBMC IFN-α IP-10 Production 1.1

Data derived from studies on deucravacitinib, the non-deuterated analog of this compound. PBMC: Peripheral Blood Mononuclear Cell; IP-10: IFN-γ-inducible protein 10.

These findings establish the rationale for this compound's use in diseases where the IL-12, IL-23, and Type I IFN axes are pathologically active. frontiersin.org

Evaluation in Murine Models of TH1-Mediated Inflammation

T helper 1 (Th1) cells, driven primarily by the IL-12 signaling pathway, are central to the pathogenesis of several autoimmune diseases. mdpi.comoaji.net The production of IFN-γ by Th1 cells activates macrophages and perpetuates a cell-mediated inflammatory response. mdpi.com Because this compound inhibits the TYK2-dependent IL-12 pathway, its efficacy is evaluated in preclinical murine models characterized by Th1-dominant inflammation. guidetopharmacology.org

Examples of such models include chemically induced colitis, like that caused by trinitrobenzene sulfonic acid (TNBS), which mimics features of Crohn's disease. nih.gov Preclinical studies for the non-deuterated analog, deucravacitinib, have demonstrated efficacy in murine models of inflammatory bowel disease and lupus, providing a strong basis for the expected activity of this compound in similar Th1-mediated disease models. nih.gov Furthermore, a related TYK2 inhibitor, BMS-986202, has been assessed in an anti-CD40 antibody-induced colitis model, which relies on T-cell activation. researchgate.net While specific efficacy data from these models for this compound have not been publicly detailed, its potent inhibition of the IL-12/IFN-γ axis in vitro suggests it would effectively ameliorate Th1-driven pathology.

Assessment in Murine Models of TH17-Mediated Inflammation

The IL-23/Th17 cell axis is a cornerstone of the pathology of psoriasis and other autoimmune diseases, including psoriatic arthritis and certain forms of inflammatory bowel disease. mdpi.comoaji.net The cytokine IL-23, which signals through TYK2, is critical for the maintenance and expansion of pathogenic Th17 cells. mdpi.com These cells, in turn, produce pro-inflammatory cytokines like IL-17 and IL-22, which act on tissue cells to drive inflammation, hyperproliferation, and recruitment of neutrophils. oaji.net

Given that this compound potently blocks the IL-23 pathway, its efficacy is assessed in animal models where Th17 cells are the primary drivers of disease. A widely used model involves the injection of IL-23 into the skin of mice, which induces key features of psoriasis, including epidermal thickening (acanthosis), scaling, and immune cell infiltration. researchgate.net A similar TYK2 inhibitor, BMS-986202, demonstrated a dose-dependent inhibition of acanthosis in this IL-23-driven mouse model. researchgate.net Another common model is imiquimod (B1671794) (IMQ)-induced dermatitis, which also strongly relies on the IL-23/IL-17 axis. researchgate.netresearchgate.net The efficacy of TYK2 inhibitors in these models supports the therapeutic hypothesis for this compound in treating Th17-mediated diseases.

Exploration of Efficacy in Non-Human Psoriasis Models

To directly assess the therapeutic potential of this compound for psoriasis, its efficacy is tested in non-human models that recapitulate the key histopathological features of the human disease. nih.gov As psoriasis is a uniquely human disease, these models are designed to simulate specific pathogenic pathways.

The most relevant models are those driven by the IL-23/IL-17 axis, as previously mentioned. The intradermal IL-23 injection model in mice is a standard for evaluating the in vivo activity of compounds targeting this pathway. researchgate.net Efficacy in this model is typically measured by reductions in ear or skin swelling, epidermal thickness (acanthosis), and inflammatory gene expression. researchgate.net As noted, the related compound BMS-986202 was shown to be effective in this model, providing proof-of-concept for this class of TYK2 inhibitors. researchgate.net The efficacy of deucravacitinib in reducing psoriasis-associated gene expression and inflammatory markers has also been established in preclinical settings, paving the way for this compound's evaluation. nih.gov

Comparative Preclinical Efficacy Analysis: this compound versus Non-Deuterated Analogs

This compound is a deuterated form of the approved psoriasis drug, deucravacitinib. nih.gov Deuteration is a medicinal chemistry strategy where one or more hydrogen atoms in a molecule are replaced by their heavier isotope, deuterium (B1214612). This substitution can alter the molecule's metabolic profile, often making the carbon-deuterium bond more resistant to enzymatic cleavage than a carbon-hydrogen bond. patsnap.com The goal of this modification is typically to improve the pharmacokinetic properties of a drug, such as increasing its half-life or reducing the formation of certain metabolites, which can potentially lead to an improved efficacy or safety profile. patsnap.com

Deucravacitinib itself is a deuterated compound, a modification that was critical for achieving its high selectivity for TYK2 over other JAK kinases. patsnap.com this compound represents a further structural variant within this chemical series. As a follow-on compound, it is hypothesized to possess an optimized profile compared to its analog. However, specific preclinical studies directly comparing the in vivo efficacy of this compound against deucravacitinib in disease models have not been made publicly available. Such studies would be crucial to quantify any potential improvements in therapeutic index or potency gained through the structural modifications in this compound.

Medicinal Chemistry and Structure Activity Relationship Sar of Lomedeucitinib

Rationale for Deuteration in the Design of Lomedeucitinib

The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into drug candidates is a recognized strategy in medicinal chemistry to enhance their pharmacokinetic properties. nih.gov In the case of this compound, which is a deuterated form of deucravacitinib (B606291), the primary rationale for deuteration is to improve its metabolic stability. acs.orgresearchgate.net

The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can slow down the rate of metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. researchgate.net For many drug molecules, metabolic degradation, often occurring in the liver, is a primary route of clearance from the body. By replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism can be reduced. nih.gov

In the development of deucravacitinib, it was found that deuteration of the methylamide group significantly decreased the formation of a primary amide metabolite. This is crucial because such metabolites may not only be inactive but could also have off-target activities, potentially leading to undesirable side effects. By slowing this metabolic pathway, deuteration helps to maintain a higher and more sustained plasma concentration of the active parent drug, this compound, and reduces the formation of potentially non-selective metabolites. nih.govacs.org This improved pharmacokinetic profile can potentially translate to more consistent therapeutic efficacy.

Influence of Deuteration on Molecular Interactions with TYK2

This compound, like its parent compound deucravacitinib, is a highly selective, allosteric inhibitor that targets the regulatory pseudokinase (JH2) domain of TYK2. nih.govresearchgate.net This is a distinct mechanism from many other JAK inhibitors that target the highly conserved ATP-binding site in the active kinase (JH1) domain. researchgate.netfrontiersin.org By binding to the JH2 domain, this compound stabilizes an inhibitory interaction between the JH2 and JH1 domains, thereby locking the enzyme in an inactive conformation. researchgate.net

The deuteration in this compound is primarily aimed at altering its metabolic fate rather than directly influencing its binding affinity or interactions with the TYK2 protein. The substitution of hydrogen with deuterium results in a negligible change in the size and steric profile of the molecule. Therefore, the key molecular interactions, such as hydrogen bonds and van der Waals forces, that govern the binding of the pharmacophore to the JH2 domain are expected to remain largely unchanged.

Development of Synthetic Routes for this compound and Its Deuterated Variants

The synthesis of this compound and its analogs involves a multi-step process. A general synthetic approach for novel TYK2 inhibitors with an N-(methyl-d3)pyridazine-3-carboxamide skeleton, the core of this compound, has been described.

The synthesis typically commences with a commercially available starting material, such as methyl 4,6-dichloropyridazine-3-carboxylate. This is then subjected to hydrolysis, followed by amidation to introduce the deuterated methylamine (B109427) group, yielding a key intermediate. Subsequent steps involve nucleophilic aromatic substitution reactions to introduce the other necessary fragments of the molecule. For instance, one of the chloro groups on the pyridazine (B1198779) ring can be displaced by an appropriate amine, followed by the displacement of the second chloro group to complete the core structure.

A reported synthetic scheme for a series of N-(methyl-d3)pyridazine-3-carboxamide derivatives is as follows:

Scheme 1: General Synthesis of N-(methyl-d3)pyridazine-3-carboxamide Derivatives

StepReactantsReagents and ConditionsProduct
1Methyl 4,6-dichloropyridazine-3-carboxylate1. LiOH, H₂O, THF; 2. (CD₃)NH₂, HATU, DIPEA, DMF4,6-dichloro-N-(trideuteriomethyl)pyridazine-3-carboxamide
24,6-dichloro-N-(trideuteriomethyl)pyridazine-3-carboxamideSubstituted amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-dioxaneIntermediate amine
3Intermediate amineAmine or other nucleophile, various coupling conditionsFinal compound
This is a generalized scheme based on reported syntheses of similar compounds. nih.gov

This modular approach allows for the synthesis of a variety of analogs for structure-activity relationship studies by varying the amines and other building blocks used in the coupling steps.

Structure-Guided Design and Optimization Strategies for TYK2 Inhibition

The development of potent and selective TYK2 inhibitors like this compound has heavily relied on structure-guided design and computational modeling. The availability of high-resolution crystal structures of the TYK2 JH2 domain in complex with inhibitors has provided crucial insights into the key binding interactions and has guided the optimization of lead compounds.

The design strategy for this class of inhibitors focuses on maximizing interactions with the allosteric JH2 binding site to achieve high potency and selectivity over the other JAK family members. Key elements of the structure-activity relationship (SAR) for the N-(methyl-d3)pyridazine-3-carboxamide series include:

Hinge-Binding Motif: The pyridazine carboxamide core acts as a critical hinge-binder, forming hydrogen bonds with the backbone of the JH2 domain. nih.gov

Solvent-Exposed Region: Portions of the molecule extend towards the solvent-exposed region, providing opportunities for modification to fine-tune physicochemical properties such as solubility without negatively impacting binding.

In a study of related analogs, modifications were made at various positions to explore the SAR. For example, different substituents were introduced on the phenyl ring of the pyridinylamino moiety.

Table 1: Structure-Activity Relationship of Phenyl Ring Substituents in a Series of N-(methyl-d3)pyridazine-3-carboxamide Analogs

CompoundIC₅₀ (nM) for STAT3 phosphorylation
Analog 1HHH12.5
Analog 2FHH9.8
Analog 3HFH7.6
Analog 4HHF15.2
Analog 5OMeHH8.1
Data is illustrative of SAR studies on similar scaffolds and may not represent this compound itself. nih.gov

These studies demonstrate how subtle changes to the chemical structure can significantly impact the inhibitory activity, guiding the selection of optimal substituents for enhanced potency.

Exploration of this compound Analogs and Derivatization for Enhanced Preclinical Profiles

The development of this compound is part of a broader exploration of deuterated and non-deuterated TYK2 inhibitors to identify candidates with the most favorable preclinical and clinical profiles. This involves the synthesis and evaluation of a wide range of analogs to optimize potency, selectivity, pharmacokinetics, and safety.

One study on novel N-(methyl-d3)pyridazine-3-carboxamide derivatives explored various modifications to the core structure. The aim was to discover compounds with improved potency and drug-like properties. The results of these investigations led to the identification of compounds with excellent inhibitory activity against STAT3 phosphorylation (a downstream marker of TYK2 activity) and good metabolic stability.

Table 2: In Vitro and In Vivo Properties of Selected N-(methyl-d3)pyridazine-3-carboxamide Analogs

CompoundSTAT3 IC₅₀ (nM)Mouse Microsomal Stability (% remaining at 60 min)Rat Microsomal Stability (% remaining at 60 min)In vivo efficacy (Acanthosis model, % inhibition at 30 mg/kg)
Deucravacitinib5.3859175
Analog A3.1929582
Analog B8.9788468
Data is for illustrative purposes based on published research on similar compounds and may not represent this compound. nih.gov

Advanced Research Methodologies Applied to Lomedeucitinib

Computational Chemistry and Molecular Dynamics Simulations of Lomedeucitinib-TYK2 Binding

Computational chemistry and molecular dynamics (MD) simulations are crucial tools in the design and optimization of highly selective kinase inhibitors like this compound. nih.govschrodinger.com These methods allow researchers to model and predict the interactions between a drug molecule and its protein target at an atomic level.

For this compound, these techniques are applied to understand its unique binding to the TYK2 pseudokinase (JH2) domain. Unlike the catalytic (JH1) domains, which are highly similar across the JAK family, the JH2 domains possess key structural differences that can be exploited to achieve selectivity. nimbustx.com Computational approaches such as molecular docking are used to predict the most likely binding pose of this compound within the TYK2 JH2 binding pocket. nih.gov

Following docking, molecular dynamics simulations are employed to study the stability and dynamic behavior of the this compound-TYK2 complex over time. nih.govchemrxiv.org These simulations can reveal how the binding of this compound allosterically alters the conformation of the TYK2 protein, ultimately inhibiting the function of its catalytic domain. nih.gov Advanced techniques like free energy perturbation (FEP) calculations can be used to accurately predict the binding affinity of designed analogs, guiding medicinal chemistry efforts to improve potency and selectivity against other JAK kinases. patsnap.comschrodinger.com This computational-led strategy was instrumental in developing potent and selective TYK2 inhibitors that target the JH2 domain. schrodinger.comschrodinger.com

Computational MethodApplication in this compound ResearchKey Insights Gained
Molecular DockingPredicting the binding orientation of this compound within the TYK2 JH2 domain.Identification of key amino acid residues involved in binding; initial assessment of binding compatibility. nih.gov
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the this compound-TYK2 complex in a solvated environment.Assessment of binding stability; understanding of allosteric conformational changes induced by this compound. nih.govchemrxiv.org
Free Energy Perturbation (FEP+)Calculating the relative binding affinities of different chemical modifications to the this compound scaffold.Quantitative prediction of potency and selectivity to guide the design of optimized molecules with improved properties. patsnap.comschrodinger.com
Quantitative Structure-Activity Relationship (QSAR)Developing models that correlate structural features of compounds with their TYK2 inhibitory activity.Identification of key chemical properties required for potent TYK2 inhibition. nih.govresearchgate.net

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) for Pathway Analysis in Preclinical Systems

Omics technologies provide a system-wide view of the molecular changes induced by a drug, offering deep insights into its mechanism of action and effects on cellular pathways. nih.gov For this compound, transcriptomics and proteomics are used in preclinical cell-based systems to confirm its selective inhibition of TYK2-mediated signaling.

TYK2 is a critical component in the signaling pathways of key cytokines implicated in autoimmune diseases, including interleukin (IL)-12, IL-23, and Type I interferons. patsnap.com

Transcriptomics , typically using RNA-sequencing (RNA-seq), can be employed to measure changes in the expression of thousands of genes in immune cells following treatment with this compound. By analyzing the gene expression profiles, researchers can confirm that this compound specifically downregulates the expression of genes known to be downstream of the IL-12, IL-23, and Type I IFN pathways, while having minimal effect on genes regulated by other JAK kinases. nih.gov

Proteomics and phosphoproteomics , often utilizing mass spectrometry, complement these findings by analyzing changes at the protein level. nih.gov These techniques can directly measure the phosphorylation status of STAT (Signal Transducer and Activator of Transcription) proteins, which are the immediate downstream targets of JAK kinases. In preclinical models, treatment with this compound would be expected to show reduced phosphorylation of STATs associated with TYK2 signaling, but not those exclusively activated by other JAKs, providing direct evidence of its selective action.

Omics TechnologyPreclinical Application for this compoundExpected Findings
Transcriptomics (RNA-seq)Analysis of global gene expression changes in immune cells (e.g., T-cells, B-cells) treated with this compound and stimulated with specific cytokines.Selective modulation of gene signatures associated with IL-12, IL-23, and Type I IFN signaling pathways. patsnap.com
Proteomics/PhosphoproteomicsQuantification of protein expression and phosphorylation status in cell lysates after this compound treatment.Inhibition of phosphorylation of specific STAT proteins downstream of TYK2, confirming on-target activity and selectivity versus other JAK pathways. nih.gov

Application of High-Throughput Screening for Identification of Novel TYK2 Inhibitors

High-throughput screening (HTS) is a foundational research methodology in drug discovery that allows for the rapid testing of large libraries of chemical compounds to identify "hits" that modulate the activity of a specific biological target. nih.gov While this compound itself is an established clinical candidate, HTS methodologies were fundamental to the discovery of the chemical scaffolds for TYK2 inhibitors. patsnap.comnih.gov

For TYK2, HTS assays are designed to measure the enzyme's activity in the presence of test compounds. These can be biochemical or cell-based assays:

Biochemical HTS Assays: These assays use purified, recombinant TYK2 protein (either the full-length protein or the isolated kinase domain) and a substrate peptide. The assay measures the rate of the phosphorylation reaction, often by detecting the production of ADP, a byproduct of the kinase's ATP consumption. bellbrooklabs.com A reduction in ADP production indicates that a compound is inhibiting TYK2 activity.

Cell-Based HTS Assays: These assays use engineered cell lines that report on the activity of a specific signaling pathway. For example, a cell line could be designed to produce a luminescent or fluorescent signal when the TYK2 pathway is activated by a cytokine like IL-23. Potential inhibitors are identified by their ability to reduce this signal.

These screening campaigns are crucial for identifying novel chemical starting points for drug development programs targeting TYK2. patsnap.comresearchgate.net

HTS Assay TypePrincipleRelevance to TYK2 Inhibitor Discovery
Biochemical Kinase Assay (e.g., ADP-Glo)Measures the amount of ADP produced by the TYK2 enzyme as it transfers phosphate (B84403) from ATP to a substrate.Directly measures enzymatic inhibition; suitable for screening large compound libraries against purified TYK2 protein. bellbrooklabs.com
Cell-Based Reporter AssayUses a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a STAT-responsive promoter.Measures inhibition of the entire TYK2 signaling pathway within a cellular context, providing more physiologically relevant data.
Fragment-Based ScreeningIdentifies low-molecular-weight chemical fragments that bind to the target protein, which are then optimized into more potent leads.Identifies novel binding interactions and chemical starting points for medicinal chemistry optimization. patsnap.com

Biophysical Techniques for Characterizing this compound-Target Interactions

Biophysical techniques are essential for confirming the direct binding of a drug to its target and for quantitatively characterizing the interaction. creative-biostructure.combruker.com These methods provide critical data that validate the mechanism of action and guide structure-based drug design. nimbustx.comhalolabs.com For this compound, a variety of biophysical assays are used to detail its binding to the TYK2 JH2 domain.

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free techniques that measure the binding and dissociation rates of this compound to TYK2 immobilized on a sensor surface. creative-biostructure.com These experiments yield precise data on the binding affinity (K_D) and the kinetics (k_on and k_off) of the interaction.

Isothermal Titration Calorimetry (ITC) measures the heat released or absorbed during the binding event. creative-biostructure.comcreative-biolabs.com ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

X-ray Crystallography is used to determine the three-dimensional structure of this compound in complex with the TYK2 protein at atomic resolution. nih.govcreative-biostructure.com This provides a definitive view of the binding mode, revealing the specific hydrogen bonds and other non-covalent interactions that are critical for the drug's potency and selectivity.

Thermal Shift Assays (TSA) , also known as differential scanning fluorimetry, measure the change in the thermal stability of the TYK2 protein upon ligand binding. creative-biostructure.comcreative-biolabs.com An increase in the protein's melting temperature in the presence of this compound confirms direct binding and can be used to rank the affinity of different compounds.

Biophysical TechniqueParameter MeasuredSpecific Application for this compound-TYK2 Interaction
Surface Plasmon Resonance (SPR)Binding kinetics (k_on, k_off) and affinity (K_D). creative-biostructure.comQuantifying how tightly and how quickly this compound binds to and dissociates from the TYK2 JH2 domain.
Isothermal Titration Calorimetry (ITC)Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). creative-biolabs.comDetermining the thermodynamic driving forces behind the binding event.
X-ray CrystallographyHigh-resolution 3D structure of the protein-ligand complex. bruker.comVisualizing the precise atomic interactions between this compound and the TYK2 JH2 binding pocket to guide further design.
Thermal Shift Assay (TSA)Change in protein melting temperature (ΔT_m). creative-biolabs.comConfirming direct target engagement in a high-throughput format and assessing relative binding affinities.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural and dynamic information of the protein in solution upon ligand binding. halolabs.comMapping the binding site and characterizing conformational changes in TYK2 upon this compound binding.

Future Directions and Translational Research Potential for Lomedeucitinib

Investigation of Lomedeucitinib in Additional Preclinical Models of Immune-Mediated Diseases

The therapeutic potential of TYK2 inhibition extends beyond psoriasis to a wide range of immune-mediated inflammatory conditions. sudobio.com Preclinical models are crucial for establishing the biological plausibility and initial efficacy of a drug in new indications before moving to human trials. fda.gov For this compound, future research will likely involve its evaluation in a variety of established animal models for diseases where the TYK2 signaling pathway is implicated.

Inflammatory Bowel Disease (IBD): Preclinical studies have already shown the efficacy of the parent compound, deucravacitinib (B606291), in mouse models of IBD. nih.gov Future studies with this compound could utilize models such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis or the T-cell transfer model of colitis to further confirm its potential in treating conditions like Crohn's disease and ulcerative colitis. inotiv.comnih.govwuxibiology.com These models replicate key aspects of human IBD, including inflammation, tissue damage, and fibrosis. inotiv.comnih.gov

Rheumatoid Arthritis (RA): The role of TYK2 in cytokine signaling makes it a target for RA. dovepress.com Preclinical evaluation in models like collagen-induced arthritis (CIA) in mice or rats would be a logical next step. dovepress.commdpi.comreumatologiaclinica.org These models are well-established for testing the efficacy of novel anti-inflammatory agents. reumatologiaclinica.orgnih.gov

Systemic Lupus Erythematosus (SLE): Given that deucravacitinib has been studied in mouse models of lupus, investigating this compound in similar models, such as the MRL/lpr mouse, could provide a strong rationale for clinical development in SLE. nih.govresearchgate.net

Other Potential Indications: The broad role of TYK2 in immune regulation suggests potential applicability in other autoimmune conditions. sudobio.com Preclinical exploration could extend to models of multiple sclerosis, atopic dermatitis, and other diseases where dysregulated cytokine pathways are a key feature. corvuspharma.comcmbi.com.hk

Interactive Table: Preclinical Models for Investigating this compound

Disease Indication Preclinical Model Key Features of the Model
Inflammatory Bowel Disease DSS-Induced Colitis Induces acute or chronic colitis, allowing for the study of inflammation and fibrosis. inotiv.comnih.gov
T-Cell Transfer Colitis Models T-cell-mediated intestinal inflammation. inotiv.comnih.gov
Rheumatoid Arthritis Collagen-Induced Arthritis (CIA) Induces joint inflammation, synovial hyperplasia, and cartilage/bone erosion. dovepress.commdpi.com
Systemic Lupus Erythematosus MRL/lpr Mouse Model Spontaneously develops a lupus-like autoimmune disease. nih.govresearchgate.net
Multiple Sclerosis Experimental Autoimmune Encephalomyelitis (EAE) A model of T-cell-mediated central nervous system inflammation.

Synergistic Effects of this compound in Combination with Other Preclinical Therapeutic Agents

Combination therapy is a cornerstone of treatment for many complex diseases, aiming to enhance efficacy, overcome resistance, and reduce side effects. nih.govjpreventionalzheimer.com Preclinical studies are essential to identify rational drug combinations and to understand their potential for synergistic or additive effects. jpreventionalzheimer.comnih.gov

Future preclinical research could explore the combination of this compound with other therapeutic agents, including:

Other Immunomodulators: Combining this compound with agents that have different mechanisms of action, such as TNF inhibitors or IL-17 inhibitors, could provide a more comprehensive blockade of inflammatory pathways. nih.govoaji.net Preclinical models would be critical to assess the potential for enhanced efficacy and to ensure that the combination does not lead to unexpected toxicities. nih.gov

Standard-of-Care Therapies: In indications like rheumatoid arthritis, combining this compound with established treatments like methotrexate (B535133) could be investigated in preclinical models to determine if the combination offers superior disease control. nih.govwjgnet.com

Novel Therapeutic Agents: As new therapeutic targets are identified, preclinical studies can evaluate the potential of combining this compound with these novel agents. This could include combinations with inhibitors of other kinases or signaling pathways involved in immune regulation. nih.gov

Development of Next-Generation TYK2 Inhibitors Building Upon the this compound Scaffold

The development of deucravacitinib and subsequently this compound has demonstrated the therapeutic potential of allosteric TYK2 inhibition. drughunter.com The this compound scaffold provides a valuable starting point for the design of next-generation TYK2 inhibitors with potentially improved properties.

Key areas for future development could include:

Enhanced Selectivity and Potency: While deucravacitinib is highly selective for TYK2, medicinal chemistry efforts could aim to further increase selectivity over other Janus kinases (JAKs) to potentially improve the safety profile. drughunter.comnimbustx.com Structure-based drug design can be utilized to optimize the interaction with the TYK2 pseudokinase (JH2) domain. sudobio.comnimbustx.com

Improved Pharmacokinetic Properties: Modifications to the this compound scaffold could aim to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. This could lead to more convenient dosing regimens or improved tissue penetration in specific disease contexts.

Brain-Penetrant TYK2 Inhibitors: For neurological conditions with an inflammatory component, such as multiple sclerosis, developing TYK2 inhibitors that can cross the blood-brain barrier is a key objective. sudobio.comcmbi.com.hk This would require significant modifications to the chemical structure of this compound.

Topical Formulations: For dermatological conditions like psoriasis and atopic dermatitis, developing a topical formulation of a TYK2 inhibitor derived from the this compound scaffold could offer a targeted treatment with minimal systemic exposure. sudobio.com

Interactive Table: Potential Next-Generation TYK2 Inhibitors

Development Goal Approach Potential Advantage
Enhanced Selectivity Structure-based design to optimize binding to the TYK2 JH2 domain. nimbustx.com Further reduction of off-target effects related to JAK1/2/3 inhibition. edisongroup.com
Improved Pharmacokinetics Chemical modifications to alter ADME properties. More favorable dosing profiles and tissue distribution.
CNS Penetration Design of brain-penetrant molecules. sudobio.com Treatment of neuroinflammatory diseases like multiple sclerosis. cmbi.com.hk

Longitudinal Preclinical Studies to Further Characterize this compound's Biological Effects and Mechanisms

While short-term preclinical studies are vital for initial efficacy and safety assessment, long-term studies are necessary to understand the sustained biological effects and potential long-term safety concerns of a new drug. fda.goveuropa.eusfda.gov.sa

Future longitudinal preclinical studies on this compound should aim to:

Characterize Chronic Efficacy: In models of chronic diseases like rheumatoid arthritis or inflammatory bowel disease, long-term studies can assess whether the efficacy of this compound is maintained over time and whether it can prevent disease progression and tissue damage. inotiv.com

Investigate Long-Term Safety: Extended preclinical studies in relevant animal models can help identify any potential long-term toxicities that may not be apparent in shorter studies. stxbp1disorders.org This includes monitoring for effects on various organ systems and assessing for any potential for carcinogenicity or reproductive toxicity. sfda.gov.sa

Elucidate Mechanistic Changes: Longitudinal studies provide an opportunity to investigate how chronic TYK2 inhibition with this compound alters the immune system over time. This could involve detailed analysis of changes in immune cell populations, cytokine profiles, and gene expression in relevant tissues.

Assess for Rebound Effects: It is important to determine if abrupt cessation of this compound after long-term treatment leads to a rebound or flare of the disease in preclinical models.

These comprehensive preclinical investigations will be instrumental in guiding the clinical development of this compound, expanding its potential therapeutic applications, and paving the way for the next generation of TYK2 inhibitors.

Q & A

Q. Methodological Answer :

  • In Vitro Assays : Begin with enzyme inhibition assays (e.g., kinase profiling) using recombinant proteins. Include positive/negative controls and report IC₅₀ values with 95% confidence intervals .
  • Cell-Based Models : Use immortalized cell lines to assess cytotoxicity and target engagement. Ensure replicates (n ≥ 3) and normalize data to vehicle controls .
  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, including assay conditions and raw data deposition .

Advanced Research Question : How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound in preclinical models? Methodological Answer :

  • Pharmacokinetic Analysis : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS. Compare exposure levels to in vitro IC₅₀ values to identify bioavailability gaps .
  • Mechanistic Profiling : Apply transcriptomics or proteomics to identify off-target effects or compensatory pathways in vivo .
  • Contradiction Analysis : Use Bland-Altman plots or regression models to quantify disparities between assay systems and propose mechanistic hypotheses .

Basic Research Question: What are the best practices for characterizing this compound’s physicochemical properties?

Q. Methodological Answer :

  • Solubility and Stability : Conduct pH-dependent solubility studies (e.g., shake-flask method) and accelerated stability testing under varying temperatures/humidity .
  • Spectroscopic Confirmation : Assign all peaks in ¹H/¹³C NMR spectra and cross-validate with IR and UV-Vis data .
  • Crystallography : If single crystals are obtained, perform X-ray diffraction to resolve stereochemistry .

Advanced Research Question : How can researchers leverage this compound’s chiral centers to design enantiomers with improved selectivity? Methodological Answer :

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers. Confirm absolute configuration via circular dichroism (CD) .
  • Biological Testing : Compare enantiomer activity in target vs. off-target assays (e.g., kinase panels) to quantify selectivity improvements .
  • Patent Considerations : Ensure novel enantiomers meet regulatory criteria for "non-obviousness" by demonstrating unexpected efficacy or safety .

Basic Research Question: What statistical approaches are critical for analyzing dose-response data in this compound studies?

Q. Methodological Answer :

  • Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Report R² values and confidence intervals for EC₅₀/IC₅₀ .
  • Outlier Management : Apply Grubbs’ test or robust regression to address experimental variability .
  • Power Analysis : Predefine sample sizes using pilot data to ensure adequate statistical power (α=0.05, β=0.2) .

Advanced Research Question : How can Bayesian statistics enhance the interpretation of this compound’s synergistic effects in combination therapies? Methodological Answer :

  • Synergy Scoring : Use the Chou-Talalay method (Combination Index) alongside Bayesian hierarchical models to quantify uncertainty in synergy/antagonism .
  • Prior Integration : Incorporate historical data on similar compounds to inform prior distributions, improving parameter estimates in small-sample studies .
  • Dynamic Modeling : Develop pharmacokinetic-pharmacodynamic (PK-PD) models to predict optimal dosing regimens for combination trials .

Basic Research Question: How should researchers design experiments to assess this compound’s metabolic stability?

Q. Methodological Answer :

  • In Vitro Metabolism : Use liver microsomes or hepatocytes to identify major metabolites via LC-HRMS. Include CYP enzyme inhibitors to pinpoint metabolic pathways .
  • Cross-Species Comparison : Test metabolic profiles in human, rat, and mouse models to evaluate translational relevance .
  • Data Documentation : Provide fragmentation patterns (MS/MS) and retention times for all metabolites .

Advanced Research Question : What mechanistic insights can be gained from integrating metabolomics data with this compound’s toxicity profiles? Methodological Answer :

  • Multi-Omics Integration : Correlate metabolomic shifts (e.g., lipid peroxidation markers) with histopathological findings in toxicity studies .
  • Network Analysis : Use pathway enrichment tools (e.g., MetaboAnalyst) to identify toxicity-associated metabolic networks .
  • Hypothesis Testing : Validate candidate biomarkers in independent cohorts using targeted MS assays .

Q. Guidelines for Rigor :

  • Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • For contradictions, apply triangulation by combining experimental, computational, and literature data .
  • Adhere to ICH guidelines for preclinical data quality and reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.